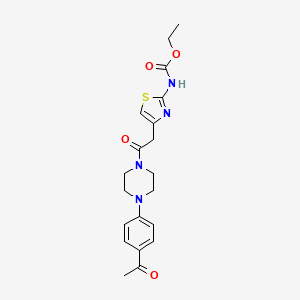![molecular formula C18H15NO4 B2714316 (3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione CAS No. 364597-24-0](/img/structure/B2714316.png)
(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, or electron microscopy might be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve observing changes in the compound under different conditions, or using spectroscopic techniques to study the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s properties, such as its melting point, boiling point, solubility, and stability. It could also involve studying its chemical properties, such as its acidity or basicity .Applications De Recherche Scientifique
Synthesis and Characterization
Efficient Synthesis Techniques : The research highlights efficient synthesis methods for chromene derivatives, showcasing atom economical one-pot multicomponent synthesis processes that yield densely functionalized 4H-chromene derivatives. Such methodologies emphasize the importance of these compounds in medicinal chemistry due to their promising pharmacological properties (Boominathan et al., 2011).
Structural and Spectroscopic Studies : Detailed structural and spectroscopic analyses of new aminocoumarin derivatives have been conducted, revealing insights into the molecular geometry, electronic properties, and interaction patterns, such as hydrogen bonding and π-π stacking. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Brahmia et al., 2019).
Medicinal Chemistry and Pharmacology
- Anticancer Activity : Research into pyrano[2,3-f]chromene-4,8-dione derivatives has shown significant potential as anticancer agents. The synthesis of these derivatives and their evaluation against various human cancer cell lines indicate promising directions for the development of new therapeutic agents (Hongshuang Li et al., 2017).
Material Science and Catalysis
Catalysis and Green Chemistry : Innovations in catalyst development for the synthesis of chromene derivatives highlight the role of these compounds in promoting green chemistry principles. For instance, the use of L-proline as a catalyst facilitates the formation of various substituted 4H-chromene derivatives under mild and metal-free conditions, underscoring the environmental benefits of such processes (Li et al., 2012).
Novel Catalytic Materials : The development of novel catalytic materials, such as 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles, demonstrates the versatility of chromene derivatives in facilitating efficient synthetic processes. This approach not only enhances the yield of targeted compounds but also offers advantages in terms of catalyst reusability and environmental sustainability (Safaei‐Ghomi et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-ethoxyphenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-11-15-17(20)14-5-3-4-6-16(14)23-18(15)21/h3-11,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRQPCUIVKSONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2714238.png)
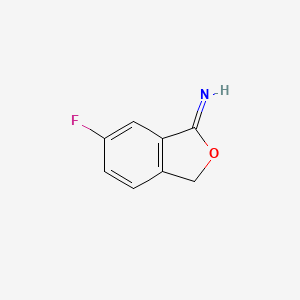


![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2714244.png)
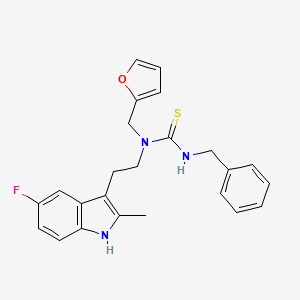
![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B2714246.png)

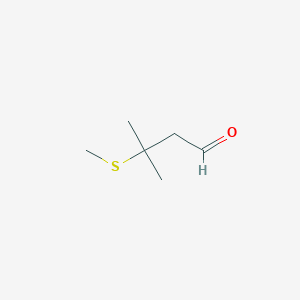
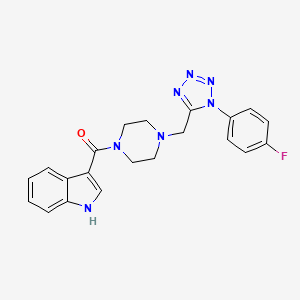
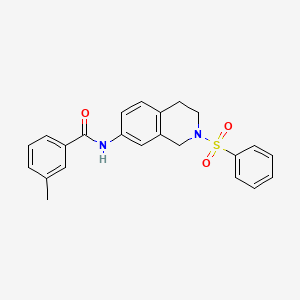
![7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2714254.png)
![(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714255.png)
